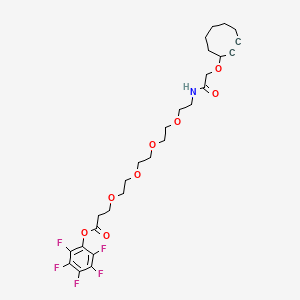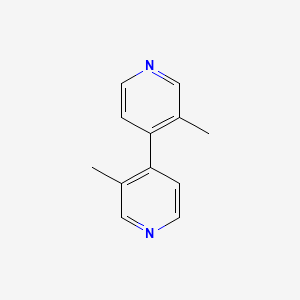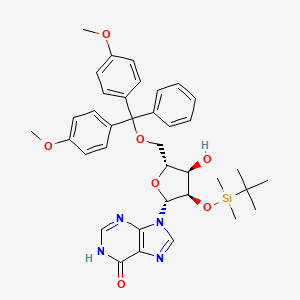
Biotin-PEG6-Silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG6-Silane is a compound that combines biotin, polyethylene glycol (PEG) with six ethylene glycol units, and silane. This compound is widely used in various scientific fields due to its unique properties. Biotin is a vitamin-like compound that has a high affinity for avidin and streptavidin proteins, making it useful for biological applications. PEG provides water solubility and biocompatibility, while silane allows for the attachment to surfaces such as glass and metal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-PEG6-Silane is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and silane. The process typically starts with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, the silane group is introduced to the PEG-biotin conjugate. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and reaction time. The final product is purified through techniques such as chromatography and precipitation .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG6-Silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The silane group can react with hydroxyl groups on surfaces, forming stable covalent bonds.
Hydrolysis: The alkoxysilane groups can hydrolyze in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Catalytic amounts of water are used to facilitate the reaction between the silane group and hydroxyl groups on surfaces.
Hydrolysis: The reaction is typically carried out in aqueous solutions at room temperature.
Major Products Formed
Nucleophilic Substitution: The major product is a surface-modified material with covalently attached this compound.
Hydrolysis: The major product is silanol, which can further react to form siloxane bonds.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG6-Silane has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier for various materials, enhancing their properties for specific applications.
Biology: Employed in the immobilization of biomolecules such as proteins and antibodies on surfaces for biosensors and diagnostic devices.
Medicine: Utilized in drug delivery systems to improve the targeting and efficacy of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings for medical devices.
Wirkmechanismus
The mechanism of action of Biotin-PEG6-Silane involves the specific binding of biotin to avidin or streptavidin, which allows for the targeted attachment of biomolecules. The PEG spacer provides flexibility and reduces steric hindrance, while the silane group enables covalent attachment to surfaces. This combination of properties allows for the precise and stable immobilization of biomolecules, enhancing the performance of biosensors and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG-Silane: Similar to Biotin-PEG6-Silane but with different PEG chain lengths.
Silane-PEG-Biotin: Another variant with different PEG chain lengths and functional groups.
Biotin-PEG-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for bioconjugation.
Uniqueness
This compound is unique due to its specific combination of biotin, PEG with six ethylene glycol units, and silane. This combination provides a balance of water solubility, biocompatibility, and surface reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C34H66N4O12SSi |
|---|---|
Molekulargewicht |
783.1 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H66N4O12SSi/c1-4-48-52(49-5-2,50-6-3)27-9-13-35-32(40)12-15-42-17-19-44-21-23-46-25-26-47-24-22-45-20-18-43-16-14-36-31(39)11-8-7-10-30-33-29(28-51-30)37-34(41)38-33/h29-30,33H,4-28H2,1-3H3,(H,35,40)(H,36,39)(H2,37,38,41)/t29-,30-,33-/m0/s1 |
InChI-Schlüssel |
GJSYPAWAJJVMHL-NGCAANIMSA-N |
Isomerische SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)(OCC)OCC |
Kanonische SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)




![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)


![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)

![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)
